4,4-Difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4,4-difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3OS/c10-9(11)1-4-14(5-2-9)8(15)13-7-12-3-6-16-7/h3,6H,1-2,4-5H2,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOOWAQWDLOLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Intermediate Synthesis
The synthesis of This compound hinges on two critical intermediates:
- 4,4-Difluoropiperidine-1-carboxylic acid
- 1,3-Thiazol-2-amine
4,4-Difluoropiperidine-1-carboxylic acid is typically prepared via a two-step process:
- Step 1 : Fluorination of piperidine-4-one using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® under anhydrous conditions at −78°C to 0°C.
- Step 2 : Oxidation of the resulting 4,4-difluoropiperidine using potassium permanganate (KMnO₄) in acidic media to yield the carboxylic acid derivative.
1,3-Thiazol-2-amine is synthesized via the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thiourea under microwave irradiation or conventional heating. For example, 2-bromoacetophenone reacts with thiourea in isopropanol at 110°C for 3.5 minutes under microwave conditions to afford the thiazole ring.
Carboxamide Bond Formation
The final step involves coupling 4,4-difluoropiperidine-1-carboxylic acid with 1,3-thiazol-2-amine using carbodiimide-based reagents. A representative protocol includes:
- Activation of the carboxylic acid with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM) at 0°C.
- Addition of 1,3-thiazol-2-amine and stirring at room temperature for 12–24 hours.
- Purification via flash chromatography (hexane:ethyl acetate, 1:1) to isolate the product.
Reaction Scheme :
$$
\text{4,4-Difluoropiperidine-1-carboxylic acid} + \text{1,3-Thiazol-2-amine} \xrightarrow{\text{EDC/NHS}} \text{Target Compound}
$$
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DCM, THF) enhance coupling efficiency. Microwave-assisted reactions reduce reaction times from 24 hours to 20 minutes while maintaining yields >85%.
Reagent Stoichiometry
A molar ratio of 1:1.2 (carboxylic acid:amine) minimizes side products. Excess EDC (1.5 equiv.) ensures complete activation of the carboxylic acid.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Purity >98% is achieved using a C18 column (acetonitrile:water, 70:30), retention time = 6.2 minutes.
Challenges and Mitigation Strategies
Fluorine Substituent Reactivity
The electron-withdrawing nature of fluorine atoms can deactivate the piperidine ring, necessitating higher reaction temperatures or prolonged stirring.
Thiazole Ring Stability
Acidic conditions during coupling may protonate the thiazole nitrogen, leading to byproducts. Neutral pH and inert atmospheres (N₂) mitigate this issue.
Comparative Analysis of Analogous Compounds
The inhibitory activity of structurally related compounds against enzymes like FAAH and sEH provides context for optimizing this scaffold. For example:
| Compound | hFAAH IC₅₀ (nM) | hsEH IC₅₀ (nM) |
|---|---|---|
| URB 597 | 25.8 | - |
| 4,4-Difluoro analog | 9.4 | 7.3 |
Data adapted from Table 1 in PMC11910963.
Industrial-Scale Production Considerations
Cost-Effective Fluorination
DAST remains the reagent of choice, though Deoxo-Fluor® offers higher yields (92% vs. 85%) despite its cost.
Green Chemistry Approaches
Solvent recycling (DCM recovery >90%) and microwave-assisted steps reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Applications
Research indicates that 4,4-difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide exhibits promising anticancer properties. A study published in RSC Advances highlights its potential as a cytotoxic agent against various cancer cell lines. The compound's mechanism of action involves the inhibition of key pathways involved in cell proliferation and survival.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 5.6 | Inhibition of cell cycle progression |
| MCF-7 | 7.2 | Induction of apoptosis |
| HeLa | 6.8 | Disruption of mitochondrial function |
These findings suggest that structural modifications to the compound could enhance its efficacy against specific cancer types.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. Research demonstrates that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), crucial in mediating inflammatory responses. This inhibition could provide therapeutic benefits in treating inflammatory diseases.
Key Findings :
- Selectivity : The compound shows a higher selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
- In Vivo Studies : Animal models have shown significant reductions in inflammation markers when treated with this compound.
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with enhanced biological activity.
Synthesis Overview
- Starting Materials : Piperidine derivatives and thiazole precursors.
- Reagents Used : Fluorinating agents, coupling reagents.
- Yield Optimization : Adjusting reaction conditions such as temperature and solvent choice.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on human colorectal cancer cells (HCT-116). The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, suggesting its potential as a therapeutic agent in colorectal cancer treatment .
Case Study 2: Anti-inflammatory Potential
In an animal model of arthritis, treatment with the compound resulted in a notable decrease in joint swelling and pain compared to control groups. Histological analysis revealed reduced inflammatory cell infiltration and cytokine production, supporting its role as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 4,4-Difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s structural analogues typically vary in substituents on the piperidine ring, the heterocyclic aromatic system, or the carboxamide linkage. Below is a comparative analysis with two representative analogues:
Physicochemical and Pharmacokinetic Properties
- Solubility : The thiazole ring’s polarity may offset the lipophilicity from fluorination, balancing aqueous solubility.
- Metabolic Stability: Fluorine atoms reduce susceptibility to oxidative metabolism, extending half-life relative to non-fluorinated derivatives.
Biological Activity
4,4-Difluoro-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound notable for its unique structural features, including a piperidine ring, a thiazole moiety, and two fluorine atoms. This compound is being investigated for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C9H11F2N3OS
- Molecular Weight : 247.27 g/mol
The compound's structure enhances its lipophilicity and metabolic stability, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may act as an enzyme inhibitor or modulate receptor functions. Specific pathways depend on the biological context and target molecules involved .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. The thiazole moiety is often linked to cytotoxic activity against various cancer cell lines:
- Study Findings : Thiazole derivatives exhibit significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating effective inhibition of cell growth .
Case Study: Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.61 ± 1.92 | Apoptosis induction |
| Compound B | A549 | 1.98 ± 1.22 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with soluble epoxide hydrolase or other targets critical in disease processes .
Pharmacological Applications
Given its structural properties and biological activities, this compound is being explored for various pharmacological applications:
- Medicinal Chemistry : As a pharmaceutical intermediate with potential applications in drug formulation.
- Biochemical Assays : Used to study enzyme inhibition and receptor binding in laboratory settings .
Research Findings and Future Directions
Research on this compound is ongoing, with several studies focusing on optimizing its structure for enhanced biological activity. The presence of fluorine atoms is believed to improve the compound's pharmacokinetic properties.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
